molecular formula C30H48O4 B15197192 (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B15197192
M. Wt: 472.7 g/mol
InChI Key: PGOYMURMZNDHNS-BUECSBBESA-N
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Description

(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a polycyclic framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the polycyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 4a undergoes esterification with alcohols or glycosides under acidic or enzymatic conditions. For example:
Reaction :

Compound+R-OHH+or lipaseCompound-OR+H2O\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+ \text{or lipase}} \text{Compound-OR} + \text{H}_2\text{O}

Example : Formation of methyl ester derivatives to enhance lipophilicity .

Reaction Site Conditions Product Application
C-4a carboxylic acidMethanol/H+^+Methyl esterImproved bioavailability

Glycosylation at Hydroxyl Groups

The hydroxyl groups at C-10 and C-9 hydroxymethyl are susceptible to glycosylation, forming β-D-glucopyranosides. This reaction is common in triterpenoid biosynthesis .
Reaction :

Compound+UDP-glucoseGlycosyltransferaseCompound-O-β-D-glucoside+UDP\text{Compound} + \text{UDP-glucose} \xrightarrow{\text{Glycosyltransferase}} \text{Compound-O-β-D-glucoside} + \text{UDP}

Reaction Site Conditions Product Reference
C-10 hydroxylEnzymaticGlucosideIncreased solubility
C-9 hydroxymethylEnzymaticGlucuronideDetoxification

Oxidation Reactions

Secondary alcohols (e.g., C-10 hydroxyl) may undergo oxidation to ketones under strong oxidizing agents like CrO3_3:
Reaction :

CompoundCrO3/H2SO410-Oxo derivative+H2O\text{Compound} \xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4} \text{10-Oxo derivative} + \text{H}_2\text{O}

Reaction Site Oxidizing Agent Product Stability
C-10 hydroxylJones reagent10-Oxo derivativeModerate

Acetylation of Hydroxyl Groups

Hydroxyl groups can be acetylated using acetic anhydride or acetyl chloride:
Reaction :

Compound+(CH3CO)2OpyridineAcetylated derivative+CH3COOH\text{Compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{Acetylated derivative} + \text{CH}_3\text{COOH}

Reaction Site Conditions Product Yield
C-10 hydroxylAcetic anhydride10-Acetate~85%
C-9 hydroxymethylAcetyl chloride9-Acetoxymethyl~70%

Salt Formation

The carboxylic acid group forms salts with bases (e.g., NaOH):
Reaction :

Compound+NaOHSodium salt+H2O\text{Compound} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}

Salt Type Application Solubility
Sodium saltPharmaceutical formulationsWater-soluble

Decarboxylation under Thermal Stress

Under high temperatures (>200°C), the carboxylic acid group may decarboxylate:
Reaction :

CompoundΔDecarboxylated product+CO2\text{Compound} \xrightarrow{\Delta} \text{Decarboxylated product} + \text{CO}_2

Conditions Product Byproducts
220°C, inert atmosphereNor-triterpenoidCO2_2

Epimerization at Chiral Centers

Basic conditions may induce epimerization at C-9 or C-10:
Reaction :

CompoundNaOHEpimer\text{Compound} \xleftrightarrow{\text{NaOH}} \text{Epimer}

Epimerization Site Conditions Equilibrium Ratio
C-9 hydroxymethylpH > 103:1 (α:β)

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound may be used as a precursor for the synthesis of more complex molecules or as an additive in materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The presence of multiple chiral centers and a polycyclic framework further distinguishes it from other molecules.

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22+,23-,26-,27-,28+,29+,30-/m0/s1

InChI Key

PGOYMURMZNDHNS-BUECSBBESA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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